molecular formula C7H9NO4 B12615170 3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione CAS No. 916226-94-3

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione

Katalognummer: B12615170
CAS-Nummer: 916226-94-3
Molekulargewicht: 171.15 g/mol
InChI-Schlüssel: SNVRREGVDTXHPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione is a heterocyclic compound that contains an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione typically involves the reaction of ethyl chloroacetate with urea under basic conditions to form the oxazine ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(Methoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione
  • 3-(Propoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione
  • 3-(Butoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione

Uniqueness

3-(Ethoxymethyl)-2H-1,3-oxazine-2,6(3H)-dione is unique due to its specific ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

916226-94-3

Molekularformel

C7H9NO4

Molekulargewicht

171.15 g/mol

IUPAC-Name

3-(ethoxymethyl)-1,3-oxazine-2,6-dione

InChI

InChI=1S/C7H9NO4/c1-2-11-5-8-4-3-6(9)12-7(8)10/h3-4H,2,5H2,1H3

InChI-Schlüssel

SNVRREGVDTXHPM-UHFFFAOYSA-N

Kanonische SMILES

CCOCN1C=CC(=O)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.